molecular formula C27H44O3 B565328 Secalciferol-d6 CAS No. 1440957-55-0

Secalciferol-d6

Cat. No.: B565328
CAS No.: 1440957-55-0
M. Wt: 422.683
InChI Key: FCKJYANJHNLEEP-YIZZJVCQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Secalciferol-d6 is synthesized through the incorporation of deuterium into Secalciferol. The process involves the selective deuteration of specific hydrogen atoms in the Secalciferol molecule. This can be achieved using deuterated reagents and solvents under controlled reaction conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process typically includes multiple steps of purification and quality control to ensure the isotopic purity and chemical stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Secalciferol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield primary or secondary alcohols .

Scientific Research Applications

Secalciferol-d6 has a wide range of scientific research applications, including:

Mechanism of Action

Secalciferol-d6 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues throughout the body. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements in the DNA. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune function .

Comparison with Similar Compounds

Secalciferol-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. Similar compounds include:

This compound stands out due to its use in research applications requiring stable isotope labeling, providing unique insights into metabolic pathways and pharmacokinetics .

Properties

IUPAC Name

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKJYANJHNLEEP-YIZZJVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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